A potent inhibitor of several CDK family members
AT-7519 is an orally bioavailable small molecule CDK inhibitor with potential antineoplastic activity. AT7519M selectively binds to and inhibits cyclin dependent kinases (CDKs), which may result in cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation. CDKs are serine/theronine kinases involved in regulation of the cell cycle and may be overexpressed in some types of cancer cells.
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
CAS No.: 902135-91-5
Cat. No.: VC0548316
Molecular Formula: C16H18Cl3N5O2
Molecular Weight: 418.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 902135-91-5 |
---|---|
Molecular Formula | C16H18Cl3N5O2 |
Molecular Weight | 418.7 g/mol |
IUPAC Name | 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H |
Standard InChI Key | PAOFPNGYBWGKCO-UHFFFAOYSA-N |
SMILES | C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl |
Canonical SMILES | C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl |
Appearance | white solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₆H₁₈Cl₃N₅O₂, with a molecular weight of 418.7 g/mol. Its IUPAC name, 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide hydrochloride, reflects its structural complexity . Key features include:
-
A 2,6-dichlorobenzoyl group linked to a pyrazole ring.
-
A piperidin-4-yl carboxamide moiety.
-
Hydrochloride salt formation to enhance solubility and stability .
Table 1: Chemical and Physical Properties
Property | Value |
---|---|
CAS Number | 902135-91-5 |
Molecular Formula | C₁₆H₁₈Cl₃N₅O₂ |
Molecular Weight | 418.7 g/mol |
Appearance | White solid powder |
Solubility | Soluble in DMSO, insoluble in water |
Storage Conditions | -20°C (long-term), 0–4°C (short-term) |
Purity | >98% (HPLC) |
Synthesis and Preparation
The synthesis involves multi-step organic reactions:
-
Acylation: Coupling 2,6-dichlorobenzoyl chloride to 4-amino-1H-pyrazole-3-carboxylic acid.
-
Carboxamide Formation: Reaction with 4-aminopiperidine in the presence of coupling agents (e.g., HATU or EDC).
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Optimized conditions include reflux in dimethyl sulfoxide (DMSO) or ethanol, with microwave-assisted synthesis improving yield and purity .
Mechanism of Action
Cyclin-Dependent Kinase Inhibition
AT7519 hydrochloride primarily targets CDKs, a family of serine/threonine kinases critical for cell cycle progression and transcriptional regulation. Key inhibitory targets include:
-
CDK1 (Cyclin B): Regulates G₂-M transition.
-
CDK2 (Cyclin E/A): Drives G₁-S phase progression.
-
CDK4/6 (Cyclin D): Controls G₁ phase exit.
-
CDK9 (Cyclin T): Mediates RNA polymerase II phosphorylation for transcriptional elongation .
By competitively binding the ATP-binding pocket of these kinases, AT7519 induces cell cycle arrest at G₁-S and G₂-M checkpoints, as demonstrated in glioblastoma (U87MG) and multiple myeloma (MM.1S) cell lines .
Transcriptional Repression
Inhibition of CDK9 disrupts phosphorylation of the RNA polymerase II C-terminal domain (CTD) at serine 2 and 5 residues, impairing transcriptional elongation. This leads to rapid downregulation of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, sensitizing cancer cells to apoptosis .
Secondary Mechanisms
-
GSK-3β Activation: AT7519 reduces inhibitory phosphorylation of GSK-3β (Ser9), enhancing its activity. This promotes degradation of oncoproteins like c-Myc and cyclin D1 .
-
Pyroptosis Induction: In glioblastoma, caspase-3-mediated cleavage of gasdermin E (GSDME) triggers pyroptotic cell death, amplifying anti-tumor effects .
Preclinical and Clinical Efficacy
In Vitro and In Vivo Studies
-
Multiple Myeloma: AT7519 exhibited IC₅₀ values of 0.5–4 μM in MM.1S and RPMI-8226 cells, with synergy observed alongside bortezomib .
-
Glioblastoma: Reduced tumor volume by 60% in murine xenograft models via dual apoptosis-pyroptosis pathways .
-
Chronic Lymphocytic Leukemia (CLL): Patient-derived CLL cells showed 50% apoptosis at 235 nM after 72 hours .
Table 2: Preclinical Activity Across Cancer Types
Cancer Type | Model System | Key Findings |
---|---|---|
Multiple Myeloma | MM.1S cells | Caspase-9/3 activation, Mcl-1 downregulation |
Glioblastoma | U87MG xenografts | GSDME cleavage, pyroptosis induction |
CLL | Primary patient cells | IC₅₀ = 235 nM, time-dependent apoptosis |
Clinical Trials
A phase I trial (N=34) evaluated AT7519 administered intravenously (days 1, 4, 8, 11 every 21 days):
-
Recommended Phase II Dose: 27.0 mg/m².
-
Efficacy: 10/19 patients achieved stable disease (median duration: 3.3 months) .
-
Safety Profile: Dose-limiting toxicities included mucositis, febrile neutropenia, and hypokalemia .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
-
Half-Life: ~4–6 hours post-IV administration.
-
AUC: Dose-proportional exposure up to 27 mg/m².
-
Tissue Penetration: High CNS bioavailability noted in glioblastoma models .
Metabolism and Excretion
Pharmacodynamic Markers
-
CDK Inhibition: Reduced phospho-Rb (Ser807/811) in skin biopsies.
-
Transcriptional Suppression: Decreased CTD phosphorylation (Ser2/5) within 1 hour .
Toxicological Profile
Preclinical Toxicity
-
Cardiac Effects: No QTc prolongation in canine models.
-
Hematologic Toxicity: Reversible neutropenia and thrombocytopenia .
Clinical Adverse Events
-
Common (≥20%): Fatigue (45%), nausea (30%), rash (25%).
Recent Advances and Future Directions
Combination Therapies
-
Proteasome Inhibitors: Synergy with bortezomib in myeloma via enhanced Mcl-1 degradation .
-
Immunotherapy: Checkpoint inhibitors (e.g., anti-PD-1) potentiate anti-tumor immunity in glioblastoma .
Resistance Mechanisms
-
Mcl-1 Overexpression: Attenuates apoptosis in AT7519-resistant clones.
-
GSK-3β Inactivation: Reduces sensitivity to transcriptional repression .
Novel Formulations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume